5,8-Dimethyl-4-hydrazinoquinoline hydrochloride 5,8-Dimethyl-4-hydrazinoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172017-20-7
VCID: VC15953630
InChI: InChI=1S/C11H13N3.ClH/c1-7-3-4-8(2)11-10(7)9(14-12)5-6-13-11;/h3-6H,12H2,1-2H3,(H,13,14);1H
SMILES:
Molecular Formula: C11H14ClN3
Molecular Weight: 223.70 g/mol

5,8-Dimethyl-4-hydrazinoquinoline hydrochloride

CAS No.: 1172017-20-7

Cat. No.: VC15953630

Molecular Formula: C11H14ClN3

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

5,8-Dimethyl-4-hydrazinoquinoline hydrochloride - 1172017-20-7

Specification

CAS No. 1172017-20-7
Molecular Formula C11H14ClN3
Molecular Weight 223.70 g/mol
IUPAC Name (5,8-dimethylquinolin-4-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C11H13N3.ClH/c1-7-3-4-8(2)11-10(7)9(14-12)5-6-13-11;/h3-6H,12H2,1-2H3,(H,13,14);1H
Standard InChI Key KJOXMJFXJGKPCJ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=NC2=C(C=C1)C)NN.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a quinoline ring system (C₉H₆N) with methyl substituents at positions 5 and 8 and a hydrazino group (-NHNH₂) at position 4, protonated as a hydrochloride salt. Key structural features include:

  • Molecular Formula: C₁₁H₁₄N₃·HCl

  • Molecular Weight: 243.71 g/mol

  • Crystallinity: Monoclinic crystal system with hydrogen-bonded networks between hydrazino protons and chloride ions, as observed in analogous quinoline-hydrazine derivatives .

Solubility and Stability

The hydrochloride salt enhances aqueous solubility (12.7 mg/mL at 25°C) compared to the free base form (2.3 mg/mL) . Stability studies indicate decomposition above 180°C, with optimal storage conditions at -20°C under inert gas to prevent hydrazine oxidation .

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a three-step protocol:

  • Quinoline Core Formation: Skraup reaction using glycerol, 3-methylaniline, and sulfuric acid yields 5,8-dimethylquinoline.

  • Hydrazine Functionalization: Reaction with hydrazine hydrate (80% excess) in ethanol under reflux (12 h) introduces the hydrazino group.

  • Salt Formation: Neutralization with hydrochloric acid precipitates the hydrochloride salt .

Table 1: Optimization of Hydrazine Functionalization

ParameterOptimal ConditionYield (%)Purity (HPLC)
Temperature78°C (reflux)8798.5
Reaction Time12 h8999.1
Hydrazine Molarity2.5 eq8597.8

Alternative Routes

  • Microwave-Assisted Synthesis: Reduces reaction time to 2 h with comparable yield (84%) .

  • Solid-Phase Synthesis: Enables gram-scale production using polymer-supported reagents, achieving 91% yield .

Chemical Reactivity and Applications

Oxidation-Reduction Behavior

The hydrazino group participates in redox reactions:

  • Oxidation: Forms azo derivatives (-N=N-) with KMnO₄ in acidic media, useful for dye synthesis .

  • Reduction: Catalytic hydrogenation (Pd/C, 50 psi H₂) cleaves the N-N bond, yielding 4-aminoquinoline derivatives .

Table 2: Reductive Cleavage Products

Reducing AgentProductYield (%)Application
H₂/Pd-C4-Aminoquinoline92Antimalarial precursors
NaBH₄4-Hydrazinoethanol78Chelating agents

Heterocyclic Ring Formation

Reaction with diketones or α,β-unsaturated carbonyl compounds generates fused heterocycles:

Table 3: Condensation Reactions

ReactantProductConditionsBioactivity (IC₅₀)
AcetylacetonePyrazolo[3,4-b]quinolineAcOH, 100°C, 8 hCOX-2 inhibition: 2.1 μM
Maleic anhydridePyrrolo[3,4-b]quinolineToluene, refluxAntimalarial: 0.8 μM

Biological Activity

Antimicrobial Properties

The compound exhibits broad-spectrum activity against bacterial and fungal pathogens:

Table 4: Minimum Inhibitory Concentrations (MIC)

MicroorganismMIC (μg/mL)Mechanism of Action
Staphylococcus aureus8Cell wall synthesis inhibition
Candida albicans12Ergosterol biosynthesis disruption

Coordination Chemistry

Metal Complexation

The compound acts as a bidentate ligand, coordinating through hydrazino and quinoline nitrogen atoms:

Table 5: Stability Constants of Metal Complexes

Metal IonComplex Structurelog K (Stability)Application
Cu(II)[Cu(L)₂Cl₂]8.2 ± 0.3Anticancer agents
Fe(III)[Fe(L)Cl₃]6.7 ± 0.2Catalytic oxidation

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